[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
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Overview
Description
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a difluorophenyl group and a p-tolyloxy group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The difluorophenyl group can be introduced through a halogenation reaction, while the p-tolyloxy group is typically added via an etherification reaction. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore the specific biological activities of this compound and its potential use in drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved in the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- (5-Phenylisoxazol-3-yl)methyl 2-(p-tolyloxy)acetate
- (5-(2,4-Dichlorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate
- (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate
Uniqueness
What sets [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate apart is the presence of both the difluorophenyl and p-tolyloxy groups. These groups confer unique chemical and biological properties, making the compound a valuable subject of study in various research fields .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO4/c1-12-2-5-15(6-3-12)24-11-19(23)25-10-14-9-18(26-22-14)16-7-4-13(20)8-17(16)21/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZWLNHOTYIPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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